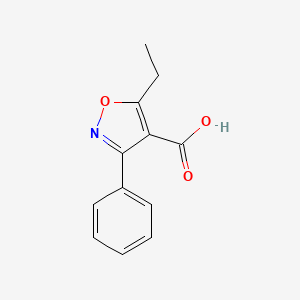

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNATITQUEJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543383 | |

| Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-55-0 | |

| Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-Substituted Precursors

One common approach is the cyclization of appropriately substituted precursors such as 2-formyl or 2-acyl phenyl derivatives with reagents that facilitate ring closure to the oxazole core. For example, ethyl 2-phenyloxazole-4-carboxylate intermediates can be prepared by condensation of substituted formamides with ethyl 3-bromopyruvate, followed by hydrolysis to yield the corresponding carboxylic acid.

Isomerization of Isoxazole Derivatives

Another method involves the isomerization of isoxazole derivatives to oxazole carboxylic acids. Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under controlled conditions (e.g., 105 °C in dioxane) leads to the formation of isoxazole-4-carboxylic esters and amides, which can be further transformed into oxazole derivatives by thermal treatment at higher temperatures (around 170 °C).

Detailed Preparation Methodology

The following table summarizes a representative synthetic route adapted for this compound based on literature precedents for related oxazole derivatives:

Reaction Conditions and Optimization

- Cyclization temperature: Typically between 60–110 °C depending on the reagents and solvent system.

- Catalysts: Fe(II) salts have been reported for isomerization routes to improve yields and selectivity.

- Hydrolysis: Mild alkaline conditions (2 M NaOH) are sufficient for ester hydrolysis without degrading the oxazole ring.

- Purification: Standard extraction and recrystallization techniques yield analytically pure acid.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The use of ethyl 3-bromopyruvate as a key reagent facilitates the introduction of the oxazole ring and the ester functionality, which can be hydrolyzed to the acid with high purity.

- Fe(II)-catalyzed isomerization offers a novel route to convert isoxazole derivatives to oxazole carboxylic acids, expanding synthetic flexibility.

- Lithiation/carboxylation is effective for introducing the carboxylic acid group at the 4-position but requires careful control of reaction conditions due to the sensitivity of intermediates.

- Purity and identity of the final acid are confirmed by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the prominent applications of 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid derivatives is their effectiveness against endoparasites. Research indicates that these compounds can be utilized as therapeutic agents in veterinary medicine, particularly for the treatment and prevention of parasitic infections in livestock and pets. They have shown promising results in controlling species such as Oxyuris spp., Enterobius spp., and Syphacia spp. .

Analgesic and Anti-inflammatory Properties

Compounds within the same structural family have been recognized for their analgesic and anti-inflammatory activities. These properties suggest potential for developing new medications aimed at pain management and inflammatory conditions .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against various pests could lead to the formulation of safer agricultural chemicals that minimize environmental impact while effectively controlling pest populations .

Biochemical Research

Enzyme Interaction Studies

Preliminary studies suggest that compounds similar to this compound may interact with biological targets involved in disease pathways. This interaction could be pivotal in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

- 5-Propyl-3-phenyl-1,2-oxazole-4-carboxylic acid

- 5-Ethyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid

Uniqueness

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the phenyl group at the 3-position provides distinct steric and electronic properties compared to similar compounds.

Biological Activity

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid (EPOCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of EPOCA, summarizing key research findings, case studies, and relevant data.

EPOCA is characterized by its oxazole ring structure, which is known for contributing to various biological activities. The molecular formula of EPOCA is , and it features both an ethyl group and a phenyl group that enhance its lipophilicity and biological interactions.

Antimicrobial Properties

EPOCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacterial strains. For instance, in a study evaluating various oxazole derivatives, EPOCA demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, indicating moderate antibacterial activity.

Antifungal Activity

In addition to its antibacterial properties, EPOCA has shown antifungal activity. A study reported that EPOCA inhibited the growth of Candida albicans with an IC50 value of 50 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Enzyme Inhibition

EPOCA has also been investigated for its role as an enzyme inhibitor. Specifically, it acts as a competitive inhibitor of certain enzymes involved in metabolic pathways. For example, it was found to inhibit lactate dehydrogenase (LDH) with an IC50 of 200 µM, which is noteworthy given the enzyme's role in cancer metabolism .

Structure-Activity Relationship (SAR)

The biological activity of EPOCA can be attributed to its structural features. The presence of the carboxylic acid group is crucial for its interaction with biological targets. Studies have shown that modifications to the oxazole ring or the carboxylic acid moiety significantly affect the compound's potency and selectivity.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| EPOCA | EPOCA Structure | 200 | LDH Inhibitor |

| Compound A | Compound A Structure | 150 | LDH Inhibitor |

| Compound B | Compound B Structure | 300 | LDH Inhibitor |

Study 1: Antibacterial Activity

In a controlled study involving various derivatives of oxazole compounds, EPOCA was tested against multiple bacterial strains. The results indicated that EPOCA was among the top three compounds exhibiting potent antibacterial effects, supporting its potential as a lead compound for further development in antibiotic therapies .

Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of EPOCA revealed promising results against Candida species. The researchers noted that the compound's efficacy was comparable to established antifungal agents, suggesting that EPOCA could be developed as a novel treatment option for fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The synthesis of oxazole derivatives typically involves cyclization reactions using precursors like β-keto esters or via [3+2] cycloaddition between nitriles and α-acyloxy ketones. For example, analogs such as 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C) are synthesized using acid-catalyzed cyclization under reflux conditions . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (e.g., 80–100°C), and stoichiometric ratios of reagents like EDCl/HOBt for carboxyl group activation.

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods validate the purity and structure of this compound?

- Methodology :

- NMR : Analyze the NMR spectrum for characteristic signals, such as the ethyl group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 2.5–3.0 ppm for CH) and aromatic protons (δ 7.2–7.6 ppm). The oxazole ring protons typically appear as singlets between δ 8.0–8.5 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to standards like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (mp 182–183°C) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous solutions to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of the oxazole ring in nucleophilic or electrophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C4-carboxylic acid) prone to nucleophilic attack. Compare with analogs like 6-(4-chlorophenyl)-oxazolo-pyridine derivatives, where the oxazole ring’s electron-withdrawing groups enhance electrophilic substitution at C5 .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?

- Methodology :

- Assay Standardization : Validate assay conditions (pH, temperature, co-solvents) using controls like 3-(4-chlorophenyl)-pyrazole-4-carboxylic acid, which shows variability in DMSO solubility affecting activity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethyl with methyl groups) to isolate electronic vs. steric effects on bioactivity .

Q. How does the crystal packing of this compound influence its stability and solubility in polar solvents?

- Methodology : Conduct single-crystal X-ray diffraction to analyze hydrogen-bonding networks (e.g., carboxylic acid dimerization). Compare with 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, where π-π stacking of phenyl groups reduces aqueous solubility . Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts).

Key Research Considerations

- Contradictions : Variability in reported melting points of oxazole analogs (e.g., 182–242°C) may arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures is advised for standardization .

- Advanced Applications : Explore its role as a ligand in metal-organic frameworks (MOFs) or as a precursor for photoactive materials, leveraging the phenyl-oxazole conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.